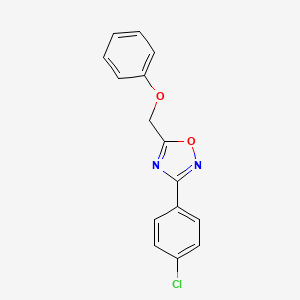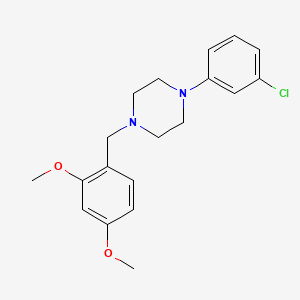![molecular formula C16H19N3OS2 B5740418 N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as PBTZ169, is a compound that has been extensively studied for its potential as a new drug candidate for tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis.
Mecanismo De Acción
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide targets the mycobacterial respiratory chain, specifically the cytochrome bc1 complex, which is essential for energy production in the bacteria. N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide binds to the Qo site of the cytochrome bc1 complex, inhibiting its activity and leading to a decrease in ATP production. This results in a decrease in the energy available to the bacteria, leading to their death.
Biochemical and Physiological Effects
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have good penetration into tissues and organs, including the lungs, where it is needed to treat tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the treatment of multidrug-resistant and extensively drug-resistant tuberculosis. Another advantage is its low toxicity, which makes it a safer alternative to some of the current drugs used to treat tuberculosis.
One limitation of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its limited solubility, which can make it difficult to administer in high doses. Another limitation is its potential for drug-drug interactions, which can affect its efficacy and safety when used in combination with other drugs.
Direcciones Futuras
There are several future directions for the development of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the development of combination therapies that include N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide and other drugs with different mechanisms of action, in order to improve efficacy and reduce the risk of drug resistance. Finally, further studies are needed to investigate the safety and efficacy of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide in clinical trials, in order to determine its potential as a new drug for the treatment of tuberculosis.
Métodos De Síntesis
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is synthesized by a multi-step process that involves the condensation of thiosemicarbazide with 5-propyl-2-bromothiophene, followed by the reaction with benzyl bromide and then the reaction with 5-nitrofurfural. The final product is obtained by the reduction of the nitro group to an amino group using hydrogen gas in the presence of palladium on carbon.
Aplicaciones Científicas De Investigación
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential as a new drug candidate for tuberculosis. It has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. It has also shown activity against non-replicating and intracellular forms of the bacteria. In addition, N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has shown low toxicity in vitro and in vivo, making it a promising candidate for further development.
Propiedades
IUPAC Name |
1-benzyl-3-[(5-propylthiophene-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-2-6-14-9-13(11-22-14)15(20)18-19-16(21)17-10-12-7-4-3-5-8-12/h3-5,7-9,11H,2,6,10H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLALRNQCHBCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)



